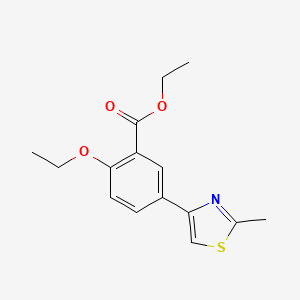

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Description

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (Molecular formula: C₁₅H₁₇NO₃S; molecular weight: 291.4 g/mol) is a benzoate ester derivative featuring an ethoxy group at position 2, a 2-methylthiazole ring at position 5, and an ethyl ester moiety . Its structural complexity—combining aromatic, heterocyclic, and ester functional groups—renders it a promising candidate for medicinal and agrochemical research. The compound is synthesized via esterification of 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid with ethanol under acidic reflux conditions, with industrial-scale production leveraging continuous flow reactors for optimized yield .

The thiazole ring contributes to biological activity through hydrogen bonding and π-π interactions with molecular targets, while the ethoxy group enhances solubility and metabolic stability compared to bulkier substituents .

Properties

Molecular Formula |

C15H17NO3S |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

ethyl 2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C15H17NO3S/c1-4-18-14-7-6-11(13-9-20-10(3)16-13)8-12(14)15(17)19-5-2/h6-9H,4-5H2,1-3H3 |

InChI Key |

XWKKQTNSDHGKSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC(=N2)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-ethoxybenzoic acid with 2-methylthiazol-4-yl ethanol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate has the molecular formula and a molecular weight of approximately 299.37 g/mol. The compound features a thiazole ring, which is known for its biological activity, and an ethyl benzoate moiety that contributes to its chemical reactivity.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Bacillus subtilis and Aspergillus niger. The presence of the thiazole ring enhances the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Thiazole derivatives are often investigated for their ability to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, some studies have highlighted the inhibition of deoxycytidine kinase and ribonucleotide reductase by similar thiazole compounds, suggesting a potential application in cancer therapy through the depletion of nucleotide pools necessary for DNA synthesis .

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. The synthesis often starts with commercially available thiazole derivatives, followed by functionalization reactions that introduce the ethoxy and benzoate groups .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl/Ether Group

Ethyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate (C₂₀H₁₈FNO₃S; MW: 371.4 g/mol)

- Structural distinction : A 2-fluorobenzyl ether replaces the ethoxy group at position 2.

- However, the bulkier benzyl group may reduce solubility compared to the ethoxy analog .

- Applications : Investigated for antimicrobial and anticancer properties due to synergistic effects of the thiazole and fluorinated aromatic systems .

Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

- Structural distinction : Substitution with a 3-chlorobenzyl ether.

- The 3-position on the benzyl group may alter steric interactions compared to 2-fluoro derivatives .

- Biological activity : Demonstrated antitumor activity in preliminary studies, attributed to enzyme inhibition via thiazole-mediated interactions .

Ester Group Modifications

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (C₁₄H₁₅NO₃S; MW: 277.34 g/mol)

- Structural distinction : Methyl ester replaces the ethyl ester.

- Impact : Reduced molecular weight and increased solubility in polar solvents. However, methyl esters are typically less metabolically stable than ethyl analogs due to faster hydrolysis by esterases .

- Activity : Exhibits antimicrobial efficacy (e.g., MIC of 32 µg/mL against Staphylococcus aureus), comparable to ethyl derivatives but with shorter plasma half-life .

Ether/Oxy Group Replacements

Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate

- Structural distinction : Methoxy group replaces the ethoxy group.

- Impact : Methoxy’s smaller size and higher electron-donating capacity may enhance aromatic ring reactivity. However, reduced steric bulk could diminish target specificity .

Biological data :

Microbial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 This compound shows broader antifungal activity than ethoxy analogs, likely due to increased membrane penetration .

Thiazole Ring Modifications

Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate

- Structural distinction: 2-Aminothiazole replaces 2-methylthiazole.

- Applications : Prioritized in anticancer research for its ability to inhibit kinase pathways .

Key Comparative Insights

| Compound Name | Molecular Weight (g/mol) | Key Substituent | Notable Activity |

|---|---|---|---|

| This compound | 291.4 | Ethoxy, 2-methylthiazole | Broad-spectrum potential |

| Ethyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate | 371.4 | 2-Fluorobenzyl ether | Antimicrobial/anticancer |

| Mthis compound | 277.34 | Methyl ester | Antimicrobial (shorter half-life) |

| Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate | 263.3 | Methoxy | Antifungal |

Mechanistic and Pharmacokinetic Considerations

- Thiazole ring : Facilitates hydrogen bonding and π-π stacking with biological targets (e.g., enzymes, receptors), a common feature across analogs .

- Ethoxy vs. halogenated benzyl groups : Ethoxy enhances solubility, whereas halogenated benzyl groups improve lipophilicity and target affinity .

- Metabolic stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging bioavailability .

Biological Activity

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid with ethanol, typically using acid catalysts such as sulfuric acid under reflux conditions. The molecular formula for this compound is .

Antimicrobial Activity

Research has highlighted the compound's antimicrobial properties , particularly against various bacterial and fungal strains. In vitro studies have shown that this compound exhibits significant activity against pathogens such as Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 3.92–4.01 mM |

| Aspergillus niger | 4.01–4.23 mM |

These values indicate that while the compound shows promise, it is less potent than standard reference drugs like fluconazole and ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of the compound on several cancer cell lines including T98G (glioblastoma), HepG2 (hepatocellular carcinoma), and HT29 (colon adenocarcinoma). The results are summarized below:

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| T98G | 26.82 |

| HepG2 | 10.39 |

| HT29 | 43.91 |

The IC50 values indicate that this compound exhibits the highest potency against HepG2 cells, suggesting a selective action that may be beneficial for therapeutic applications in liver cancer treatment .

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may modulate enzyme activity or interact with specific molecular targets, potentially influencing pathways involved in cell growth and apoptosis.

Enzyme Interaction Studies

In vitro assays have indicated that the compound may inhibit key enzymes involved in tumor progression, although detailed mechanistic studies are required to confirm these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.